Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that serves as a precursor for various pyrrole derivatives. These derivatives are synthesized through reactions involving the formyl group and have been characterized using a range of spectroscopic methods and quantum chemical calculations.
Synthesis Analysis
The synthesis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives typically involves condensation reactions. For instance, the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with different nucleophiles such as benzohydrazide or 2,4-dinitrophenylhydrazine leads to the formation of novel hydrazide-hydrazone compounds . These reactions are generally exothermic and spontaneous at room temperature, indicating favorable thermodynamics for the synthesis process.
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been extensively analyzed using quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory. These analyses provide insights into the electronic transitions, vibrational modes, and the nature of intra- and intermolecular interactions, such as hydrogen bonding, which often leads to dimer formation in the solid state .
Chemical Reactions Analysis
The reactivity of the synthesized pyrrole derivatives is studied using local reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices. These descriptors help identify reactive sites within the molecules and predict the sites and nature of interactions. For example, the presence of resonance-assisted hydrogen bonding is confirmed through AIM ellipticity analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their molecular structure. The spectroscopic properties, including 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy, are used to characterize the compounds. The vibrational analysis often shows red shifts in certain vibrational modes as a result of dimer formation, which is also supported by the calculated interaction energies using DFT and AIM . The global electrophilicity index indicates that these molecules are strong electrophiles, which is significant for understanding their chemical behavior .
Scientific Research Applications
Pyrrole Derivatives in Plant Defense Mechanisms
Pyrrole derivatives, such as Pyrroline-5-carboxylate (P5C), play a crucial role in plant defense against pathogens. P5C, an intermediate in proline biosynthesis and catabolism, is tightly regulated during pathogen infection and abiotic stress. Research indicates that mitochondrial P5C synthesis contributes to resistance against bacterial pathogens through mechanisms involving the salicylic acid-dependent pathway, reactive oxygen species, and hypersensitive response-associated cell death. Mutant plants deficient in P5C catabolism exhibit cell death upon external P5C or proline supplementation, highlighting P5C's role in defense responses and programmed cell death in plants (Qamar, Mysore, & Senthil-Kumar, 2015).
Conversion to Furan Derivatives for Sustainable Materials
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate could potentially contribute to the synthesis of furan derivatives from plant biomass, offering a sustainable alternative to non-renewable hydrocarbon sources. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal in producing sustainable polymers, functional materials, and fuels. Research highlights the importance of converting plant biomass into valuable HMF derivatives, which could serve as a renewable feedstock for various chemical industry sectors (Chernyshev, Kravchenko, & Ananikov, 2017).
Role in Hybrid Catalysts for Medicinal Chemistry
The structural motif of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is instrumental in synthesizing pyranopyrimidine scaffolds, crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts and metal catalysts, have been explored for synthesizing various pyrano[2,3-d]pyrimidine derivatives, indicating the compound's potential in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Supramolecular Chemistry Applications
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate could contribute to the development of supramolecular capsules through its pyrrole units. Calixpyrrole derivatives, known for their ease of synthesis and structural analogy to calixarenes, form the basis of supramolecular capsules with potential applications in molecular recognition and sensing. These capsules can host various guest molecules, indicating the versatility of pyrrole derivatives in supramolecular chemistry (Ballester, 2011).
properties
IUPAC Name |
ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h5,11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDISALBEIGGPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176417 | |
Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
CAS RN |
2199-59-9 | |
Record name | 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2199-59-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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